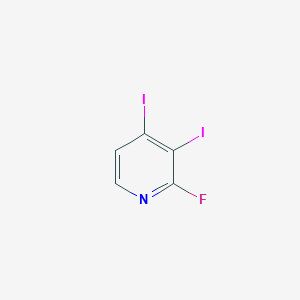

2-Fluoro-3,4-diiodopyridine

Descripción general

Descripción

2-Fluoro-3,4-diiodopyridine is a dihalogenated heterocyclic building block commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .

Synthesis Analysis

The synthesis of 2-Fluoro-3,4-diiodopyridine is achieved by cross-coupling between a nucleobase (2-amino-4-fluoro-3,5-diiodopyridine) and sugar moieties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular formula of 2-Fluoro-3,4-diiodopyridine is C5H2FI2N . It’s a heterocyclic organic molecule .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

2-Fluoro-3,4-diiodopyridine has a molecular weight of 348.88 g/mol . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Novel Chemical Structures

Research by Daykin et al. (2010) highlights the synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine, achieved through Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanisms. This process enabled the creation of various 2,3,4-triheteroarylpyridine scaffolds, including the synthesis of 5-[3,4-bis(2-phenylethynyl)pyridin-2-yl]-2-fluoropyridine, through a two-step Sonogashira/Suzuki–Miyaura reaction sequence.

Functionalization for Drug Synthesis

Pesti et al. (2000) detailed the efficient functionalization of 2-fluoro-4-methylpyridine, which led to the synthesis of DMP 543, a cognition enhancer drug candidate. This process involved steps like chlorination, hydrolysis, and methanesulfonylation.

Radiochemical Synthesis for Medical Imaging

Brugarolas et al. (2017) developed a method for producing 3-[18F]fluoro-4-aminopyridine, a radiofluorinated analog of the FDA-approved drug for multiple sclerosis, 4-aminopyridine. This compound is under investigation as a PET tracer for demyelination.

Creating Structural Manifolds from a Common Precursor

In a study by Schlosser & Bobbio (2002), 5-Chloro-2,3-difluoropyridine was used in the manufacturing process of a pesticide. This study demonstrates the transformation of this compound into various pyridine derivatives, showcasing the versatility of fluoropyridines in chemical synthesis.

Aminocarbonylation of Diiodopyridines

Takács et al. (2017) explored the aminocarbonylation of diiodopyridines, including 2-chloro-3,4-diiodopyridine, using palladium catalysis. This method resulted in the formation of compounds with carboxamide and ketocarboxamide functionalities, contributing to the diversity of functionalized pyridines.

Metallation of π-Deficient Heteroaromatic Compounds

Marsais & Quéguiner (1983) reviewed the metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity. This research is crucial in understanding the chemical reactions and potential applications of fluoropyridines in various fields.

Fluorescence Characteristics for Detection

Baeyens & Moerloose (1979) investigated the fluorescence characteristics of various aminopyridines, including diaminopyridines. This study is significant for the potential use of these compounds in fluorimetric detection and analysis.

Pyridine Nucleosides Research

Nesnow & Heidelberger (1975) conducted research on pyridine nucleosides related to 5-fluorocytosine. Their work contributes to the understanding of the synthesis and structure of these nucleosides, which are important in the field of biochemistry.

Yamada-Curtius Reaction for Radioligand Preparation

Basuli et al. (2018) applied the Yamada-Curtius reaction for preparing 3-[18 F]fluoro-4-aminopyridine, a PET radioligand, which improved the radiochemical yield and specific activity for imaging applications.

Novel Synthesis Pathways for Fluoropyridines

Wittmann et al. (2006) presented a novel synthesis pathway for 4-fluoropyridines. This research opens up new possibilities for creating diverse fluoropyridine structures with potential applications in various chemical processes.

Safety And Hazards

The safety information for 2-Fluoro-3,4-diiodopyridine includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-3,4-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNTYYOJYPWUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435486 | |

| Record name | 2-FLUORO-3,4-DIIODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3,4-diiodopyridine | |

CAS RN |

153034-83-4 | |

| Record name | 2-FLUORO-3,4-DIIODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)